2,4-Dibutoxy-1-nitrobenzene
Overview
Description
2,4-Dibutoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis : 2,4-Dibutoxy-1-nitrobenzene has been utilized in the synthesis of polymers. For instance, Ueda, Abe, and Awano (1992) synthesized poly(2,5-dibutoxyphenylene) via oxidative coupling polymerization of 1,4-dialkoxybenzene in nitrobenzene, producing a polymer soluble in common organic solvents and capable of forming uniform films from solution (Ueda, Abe, & Awano, 1992).
Study of Catabolic Pathways : Research on bacterial pathways for the degradation of nitroaromatic compounds like 2,4-dinitrotoluene and nitrobenzene provides insights into how bacteria assimilate new carbon sources. Johnson and Spain (2003) explored these pathways, highlighting strategies to overcome metabolic blocks imposed by nitro substituents on aromatic compounds (Johnson & Spain, 2003).
Electrochemical Reduction Studies : Silvester et al. (2006) conducted studies on the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing significant insights into their reduction mechanisms, which are relevant to understanding the electrochemical behavior of similar compounds like this compound (Silvester et al., 2006).
Environmental Remediation : Mantha et al. (2001) investigated the use of zerovalent iron for the reduction of nitrobenzene in synthetic wastewater, a method potentially applicable for the treatment of compounds like this compound in industrial wastewater streams (Mantha, Taylor, Biswas, & Bewtra, 2001).
Photocatalytic Degradation : Wei et al. (2019) explored the effective degradation of nitrobenzene in water by natural organic matters (NOMs) under solar illumination. This research is indicative of potential photocatalytic applications for related compounds (Wei et al., 2019).
Properties
IUPAC Name |
2,4-dibutoxy-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCYJGJUOQYDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])OCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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